

Potential off-target effects of SR 142948

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Compound of Interest

Compound Name: SR 142948

Cat. No.: B031177

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Technical Support Center: SR 142948

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **SR 142948**. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **SR 142948**?

SR 142948 is a potent and selective non-peptide antagonist of neurotensin receptors (NTRs). [1][2] It exhibits high affinity for both the neurotensin NT1 and NT2 receptor subtypes.[3] Its primary function is to block the signaling pathways activated by the endogenous ligand, neurotensin.

Q2: How selective is **SR 142948** for neurotensin receptors?

SR 142948 is characterized as a highly selective compound for neurotensin receptors.[1][4] It has demonstrated nanomolar affinities for NTRs in various cell lines and brain tissues.[1][4] While comprehensive screening data against a wide panel of other receptors is not readily available in the provided search results, its characterization as a selective antagonist is a recurring point.

Q3: Are there any known off-target effects of **SR 142948**?

The available literature primarily focuses on the on-target effects of **SR 142948** as a neurotensin receptor antagonist. While no specific off-target interactions are prominently documented in the provided search results, it is a good laboratory practice to consider the possibility of off-target effects, especially at high concentrations. Unexpected experimental results should be carefully investigated.

Q4: What are the known on-target signaling pathways affected by **SR 142948**?

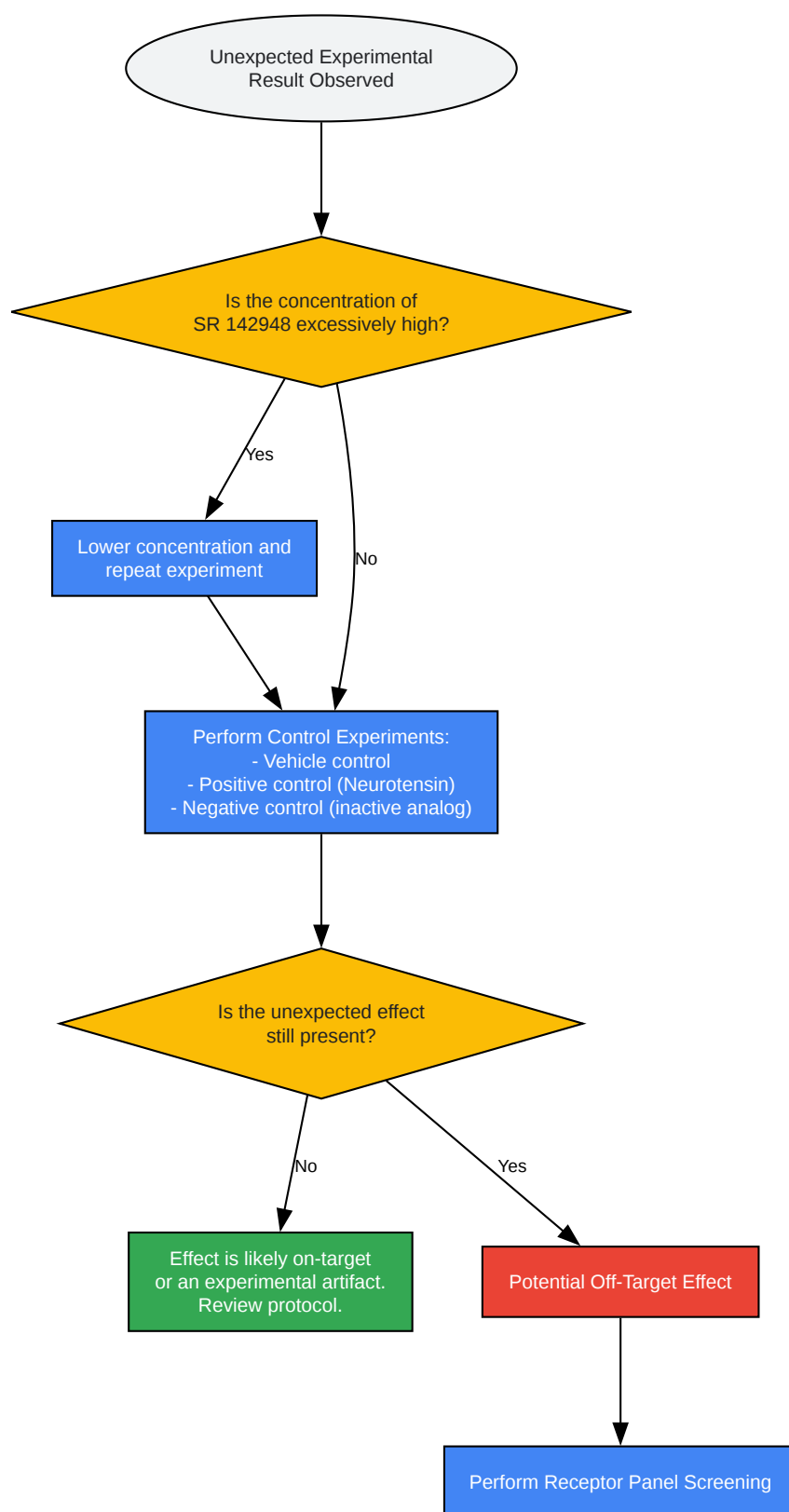
As an antagonist, **SR 142948** blocks neurotensin-induced signaling. Neurotensin receptors, particularly NTS1, are G protein-coupled receptors (GPCRs) that can activate several downstream pathways upon agonist binding. By blocking these receptors, **SR 142948** can inhibit:

- Inositol monophosphate formation.[\[1\]](#)[\[4\]](#)
- Intracellular calcium mobilization.[\[4\]](#)
- Expression of immediate early genes like c-fos and krox24.[\[1\]](#)

Troubleshooting Unexpected Experimental Results

If you observe unexpected or inconsistent results in your experiments with **SR 142948**, the following guide can help you troubleshoot and determine if the effects are on-target, off-target, or due to experimental artifacts.

Diagram: Troubleshooting Workflow for Unexpected Cellular Responses



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Caption: Workflow for troubleshooting unexpected cellular responses with **SR 142948**.

Quantitative Data Summary

The following table summarizes the reported binding affinities and functional potencies of **SR 142948** for its target neurotensin receptors.

| Assay Type | Cell Line / Tissue | Parameter | Value | Reference |
|--|---|-----------|---------|---|
| Radioligand Binding | h-NTR1-CHO cells | IC50 | 1.19 nM | [1] |
| Radioligand Binding | HT-29 cells | IC50 | 0.32 nM | [1] |
| Radioligand Binding | Adult rat brain | IC50 | 3.96 nM | [1] |
| Functional Assay (Inositol Monophosphate) | HT-29 cells | IC50 | 3.9 nM | [1] [4] |
| Radioligand Binding | Rat brain homogenates | Kd | 3.5 nM | [3] |
| Radioligand Binding | Levocabastine-insensitive NT1 receptors | Kd | 6.8 nM | [3] |
| Radioligand Binding | Levocabastine-sensitive NT2 receptors | Kd | 4.8 nM | [3] |

Experimental Protocols

Protocol 1: Validating On-Target Antagonism in Cell Culture

This protocol is designed to confirm that the observed effects of **SR 142948** in your cell-based assay are due to the antagonism of neurotensin receptors.

Objective: To verify that **SR 142948** blocks a neurotensin-induced response in a dose-dependent manner.

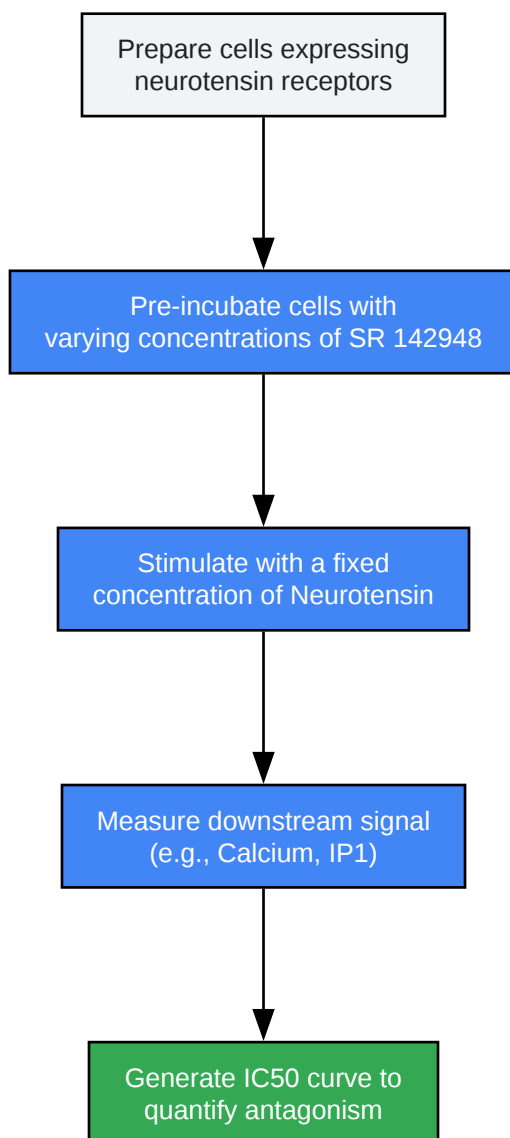
Materials:

- Cells expressing neurotensin receptors (e.g., HT-29 or CHO cells transfected with the human NTR1).
- Neurotensin (NT).
- **SR 142948**.
- Assay buffer.
- Assay kit for measuring the downstream signal (e.g., Calcium mobilization kit, IP-One ELISA kit).

Methodology:

- Cell Preparation: Plate cells at an appropriate density and grow to the desired confluency.
- Compound Preparation: Prepare a stock solution of **SR 142948** in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. Also, prepare a stock solution of neurotensin.
- Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of **SR 142948** or vehicle control for a specified time (e.g., 15-30 minutes).
- Agonist Stimulation: Add a fixed concentration of neurotensin (typically the EC80 concentration to elicit a robust response) to the wells.
- Signal Detection: Measure the downstream signal (e.g., intracellular calcium, inositol phosphate) according to the manufacturer's instructions for your assay kit.
- Data Analysis: Plot the response against the concentration of **SR 142948** to generate an IC50 curve.

Diagram: On-Target Effect Validation Workflow

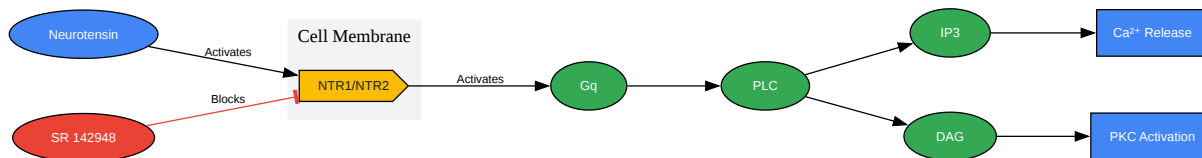


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Caption: Experimental workflow for validating the on-target antagonism of **SR 142948**.

Signaling Pathway

Diagram: Neurotensin Receptor Signaling and SR 142948 Inhibition



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Caption: Simplified signaling pathway of neurotensin receptors and the inhibitory action of **SR 142948**.

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